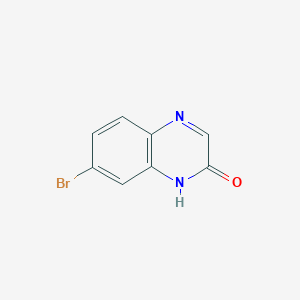

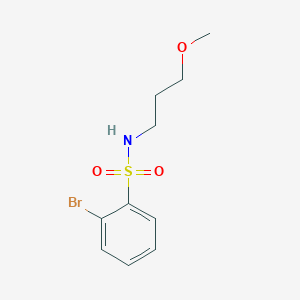

5-溴-2-吗啉-4-基苯胺

描述

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of 5-Bromo-2-morpholin-4-ylaniline by applying similar bromination techniques to appropriate precursors.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that 5-Bromo-2-morpholin-4-ylaniline may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of 5-Bromo-2-morpholin-4-ylaniline in the presence of nucleophiles or during cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to 5-Bromo-2-morpholin-4-ylaniline.

科学研究应用

合成和光物理学

5-溴-2-吗啉-4-基苯胺用于喹啉的合成。例如,一项研究表明通过布查尔德-哈特维希胺化反应合成了2-(芳基/杂环芳基)-6-(吗啉-4-基/吡咯啉-1-基)-(4-三氟甲基)喹啉。对这些喹啉的光物理分析表明存在分子内配体和电荷转移类型的跃迁(Bonacorso et al., 2018)。

抗癌特性

源自5-溴-2-吗啉-4-基苯胺的化合物已被探索其抗癌特性。一项关于取代的4-苯胺喹唑啉衍生物的研究发现,具有溴和吗啉基团的衍生物显示出抑制肿瘤细胞生长并对纤溶酶具有抗蛋白酶作用,这对于其抗癌特性可能具有重要意义(Jantová等,2001)。

PI3K/mTOR抑制剂中间体

5-溴-2-吗啉-4-基苯胺衍生物被用作PI3K/mTOR抑制剂的合成中间体,这对于癌症治疗至关重要。从6-溴喹啉-4-醇合成的特定化合物被确定为喹啉抑制剂合成的关键中间体(Lei et al., 2015)。

聚氯乙烯的光稳定

发现新的噻吩衍生物,包括使用5-溴-2-吗啉-4-基苯胺合成的化合物,可减少聚氯乙烯薄膜的光降解。这表明在材料科学中有潜在应用,可增加PVC产品的耐久性(Balakit et al., 2015)。

吗啉衍生物的合成

5-溴-2-吗啉-4-基苯胺参与合成各种吗啉衍生物。例如,一项研究描述了使用溴从1-叔丁基-2-(烯丙氧甲基)环氧丙烷合成顺式-3,5-二取代吗啉,展示了该化合物在有机合成中的实用性(D’hooghe等,2006)。

与水合肼的相互作用

在一项化学研究中,合成了含有5-溴-2-吗啉-4-基苯胺的5-吗啉基-1,3-噁唑-4-羰基腈。当与水合肼反应时,形成了特定的重环化产物,表明在先进有机合成和制药研究中具有应用价值(Chumachenko等,2014)。

亲核取代反应

该化合物用于研究亲核取代反应,研究探索了溴异噻唑烯与吗啉的反应。这些研究有助于更好地理解有机化学中的反应机制(Kalogirou & Koutentis, 2014)。

安全和危害

The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

属性

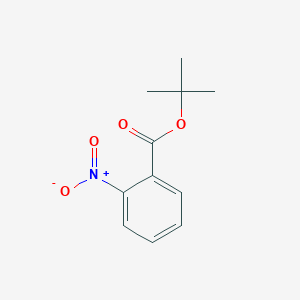

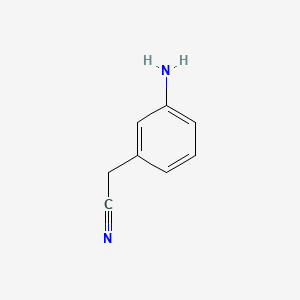

IUPAC Name |

5-bromo-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAINJKOIAULFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406958 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91062-48-5 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)